(9H-Fluoren-9-yl)methyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxobutan-2-yl)carbamate is a synthetic peptide derivative. It is a complex organic molecule specifically designed and synthesized for research purposes. This compound is not naturally occurring and is primarily used as a tool in chemical biology and peptide chemistry research. Its specific structure suggests its potential utility in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) strategies. []
Fmoc-Val-Ala-PAB-PNP is a chemical compound utilized primarily in biochemistry and drug development. It is classified as a peptide substrate that features a Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, a Valine-Alanine dipeptide sequence, a PAB (para-aminobenzoic acid) linker, and a PNP (p-nitrophenyl) chromogenic group. This compound serves as an important tool for studying protease activity, particularly in the context of developing inhibitors or activators for proteases involved in various diseases, including cancer and inflammation .
The synthesis of Fmoc-Val-Ala-PAB-PNP predominantly follows the solid-phase peptide synthesis method. Initially, the Fmoc-Valine and Fmoc-Alanine residues are synthesized and subsequently coupled with the PAB linker. The process involves several key steps:
The molecular structure of Fmoc-Val-Ala-PAB-PNP can be described by its components:
The compound's molecular formula is with a molecular weight of approximately 396.43 g/mol .
Fmoc-Val-Ala-PAB-PNP undergoes specific reactions primarily involving proteolytic cleavage:
The mechanism of action for Fmoc-Val-Ala-PAB-PNP involves its interaction with proteases:
The compound has been characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming its structure and purity .
Fmoc-Val-Ala-PAB-PNP has significant applications in:
Protease-sensitive linkers are indispensable components in modern antibody-drug conjugate (ADC) design, engineered to exploit the differential protease expression profiles between healthy tissues and disease microenvironments. These linkers remain stable during systemic circulation but undergo specific enzymatic cleavage at the target site, releasing the cytotoxic payload precisely. The lysosomal protease cathepsin B serves as a primary biological trigger for cleavage due to its overexpression in malignant cells and involvement in protein degradation pathways. By leveraging this mechanism, protease-cleavable linkers minimize off-target toxicity while maximizing tumor cell killing—a critical advancement over early-generation non-cleavable linkers that relied solely on intracellular antibody degradation for payload release [3] [6].
Dipeptide-based cleavable linkers represent a significant evolution in ADC technology, addressing limitations of acid-labile hydrazone linkers and non-cleavable thioether systems. Early dipeptide linkers (e.g., Phe-Lys) demonstrated superior serum stability and tumor-specific activation but faced challenges like suboptimal cleavage kinetics. The Val-Ala dipeptide motif emerged as a breakthrough innovation, offering enhanced resistance to serum proteases while maintaining high susceptibility to cathepsin B. This selectivity stems from cathepsin B's preference for alanine at the P1 position and valine at P1', allowing efficient cleavage in lysosomes without premature payload release. The structural modularity of dipeptide linkers further enables integration of self-immolative spacers like para-aminobenzyloxycarbonyl (PAB), which facilitates efficient payload release post-cleavage [2] [3] [6].
Structural Characteristics of Fmoc-Val-Ala-PAB-PNP
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8